molecular formula C8H6F2NNaO3 B2367734 Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate CAS No. 2167386-95-8

Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate

Cat. No.: B2367734
CAS No.: 2167386-95-8
M. Wt: 225.127
InChI Key: XRGDKYLJEIGUQN-UHFFFAOYSA-M
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Description

Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate (CAS 2167386-95-8) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C8H6F2NNaO3 and a molecular weight of 225.12 g/mol , this sodium salt is characterized by its pyridine core modified with a difluoromethoxy substituent and an acetate side chain. The presence of the difluoromethoxy group is a notable feature in medicinal chemistry, as it can influence the metabolic stability and bioavailability of molecules, making this compound a valuable synthon or building block in the synthesis of more complex active pharmaceutical ingredients (APIs) and ligands . It is typically supplied as a solid and requires cold-chain transportation to ensure stability . Researchers utilize this compound in various exploratory stages, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel pharmacological tools. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can contact the supplier for detailed pricing, availability in various quantities (from 100mg to 1g), and specifications .

Properties

IUPAC Name

sodium;2-[4-(difluoromethoxy)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-1-2-11-5(3-6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGDKYLJEIGUQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)F)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

A primary method involves the chlorination of a pyridine intermediate followed by hydrolysis to form the sodium salt. For example, EP1300406B1 details the synthesis using 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio}-1H-benzimidazole (Compound I) as the starting material:

  • Chlorination : Compound I (5.0 g, 14.6 mmol) is suspended in acetonitrile (20 mL) and treated with 2N NaOH (14.5 mL).
  • N-Chlorosuccinimide (NCS) Addition : A solution of NCS (2.32 g, 17.4 mmol) in DMF is added dropwise at −5°C to 5°C while maintaining pH >12 with additional NaOH.
  • Reaction Completion : The mixture is stirred at −3°C to 0°C for 45 minutes.
  • Workup : Sodium thiosulfate (10% aqueous, 10 mL) is added to quench excess NCS. The pH is adjusted to 9.2 with acetic acid, and the product is extracted with ethyl acetate.
  • Crystallization : The organic layer is evaporated, and the residue is crystallized from ethyl acetate/hexane to yield the sodium salt (76.2% yield).

Key Parameters

  • Temperature Control : Critical for minimizing side reactions (−5°C to 5°C).
  • Solvent System : Acetonitrile/DMF enables efficient mixing and solubility.
  • Yield Optimization : Excess NCS (1.2 eq) ensures complete conversion.

Direct Alkylation of Pyridine Derivatives

Alkylation with Difluoromethyl Groups

CN105130886A describes a route starting from 3-methyl-2-pyridinecarboxylic acid methyl ester :

  • Nitration : Treatment with fuming nitric acid in concentrated sulfuric acid at 90–100°C forms the 4-nitro derivative.
  • Reduction : Catalytic hydrogenation or sodium dithionite reduces the nitro group to an amine.
  • Diazofluorination : The amine is diazotized with NaNO₂/HF, followed by thermal decomposition to introduce the difluoromethoxy group.
  • Saponification : The methyl ester is hydrolyzed with NaOH to yield the sodium carboxylate (47.7% yield over four steps).

Advantages and Limitations

  • Advantages : Avoids hazardous fluorinating agents by using HF directly.
  • Limitations : Low yield due to side reactions during diazofluorination.

Acid-Base Neutralization of the Free Acid

Synthesis via Carboxylic Acid Intermediate

WO2009116072A2 outlines a method where the free acid is neutralized with sodium hydroxide:

  • Ester Hydrolysis : 2-[4-(difluoromethoxy)pyridin-2-yl]acetic acid ethyl ester is refluxed with NaOH in ethanol/water.
  • Neutralization : The acidic solution is treated with NaOH to pH 9–10, precipitating the sodium salt.
  • Purification : Recrystallization from ethyl acetate/toluene yields high-purity product (90.6%).

Critical Factors

  • Solvent Choice : Ethanol/water ensures homogeneity during hydrolysis.
  • pH Control : Precise adjustment prevents over-neutralization and degradation.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity
Nucleophilic Substitution 2-{[4-(3-Methoxypropoxy)pyridinyl]methylthio}-1H-benzimidazole NCS, NaOH, acetic acid 76.2% >95%
Alkylation 3-Methyl-2-pyridinecarboxylate HNO₃, HF, NaNO₂ 47.7% 90%
Acid-Base Neutralization Ethyl 2-[4-(difluoromethoxy)pyridin-2-yl]acetate NaOH, ethanol 90.6% 99%

Industrial-Scale Considerations

Solvent and Reagent Selection

  • DMF vs. Acetonitrile : DMF offers better solubility for polar intermediates but requires careful removal due to toxicity.
  • Eco-Friendly Alternatives : Recent patents (e.g., CN117069662A ) highlight the use of water as a co-solvent to reduce organic waste.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane mixtures yield crystalline products with minimal impurities.
  • Column Chromatography : Reserved for high-purity demands but increases production costs.

Degradation and Stability Studies

Hydrolytic Degradation

Under acidic conditions (pH <3), the sodium salt reverts to the free acid, necessitating storage in anhydrous environments.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 200°C, making it suitable for high-temperature reactions.

Emerging Methodologies

Catalytic Fluorination

Recent advances employ palladium catalysts to introduce difluoromethoxy groups directly, bypassing multiple steps (e.g., PMC3523418 ).

Flow Chemistry

Continuous flow systems enhance reaction control and scalability, reducing batch-to-batch variability.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various derivatives with different functional groups.

Scientific Research Applications

Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts by inhibiting the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal.

Comparison with Similar Compounds

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Molecular Formula: C₈H₆F₃NO₂Na Key Differences:

  • Substituent : A trifluoromethyl (-CF₃) group replaces the difluoromethoxy (-OCF₂H) group at the pyridine’s 5-position.
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring more significantly than -OCF₂H. This alters reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.
  • Physicochemical Properties :
    • Higher molecular weight (259.1 g/mol vs. 249.1 g/mol) due to the additional fluorine atom.
    • Increased lipophilicity (logP ~1.8 vs. ~1.2 for the difluoromethoxy analog), impacting membrane permeability .

Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate

Molecular Formula: C₈H₅F₃KNO₂ Key Differences:

  • Counterion : Potassium instead of sodium, affecting solubility (potassium salts generally have higher aqueous solubility than sodium salts in polar solvents).
  • Substituent Position : The -CF₃ group is at the pyridine’s 3-position, altering steric and electronic interactions.
  • Stability : Potassium salts may exhibit different hygroscopicity profiles, influencing formulation stability .

Applications : Potassium salts are preferred in ionic liquid formulations or electrolyte solutions due to their conductivity .

Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate

Molecular Formula : C₁₅H₁₄F₂N₂O₃S
Key Differences :

  • Core Structure : Pyrimidine instead of pyridine, with a thioether-linked acetate.
  • Substituents : A difluoromethoxy group on a phenyl ring conjugated to the pyrimidine.
  • Physicochemical Properties :
    • Higher molecular weight (336.3 g/mol) and logP (~2.5) due to the aromatic phenyl group and ethyl ester.
    • Esterification reduces water solubility compared to sodium salts, favoring organic-phase reactions .

Applications : Ethyl esters are intermediates in prodrug synthesis, where hydrolysis releases the active acetic acid moiety .

Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate

Molecular Formula : C₁₂H₁₄N₂O₃S
Key Differences :

  • Heterocycle : Isothiazolo-pyridine fused ring system with a ketone group.
  • Substituents : Methyl groups at the 4- and 6-positions, introducing steric hindrance.
  • Reactivity : The ketone enables conjugation or reduction reactions, unlike the stable difluoromethoxy group .

Applications : Such fused heterocycles are explored for antimicrobial or anti-inflammatory activity due to their planar rigidity .

Comparative Data Table

Compound Name Molecular Formula Substituent (Position) Counterion Molecular Weight (g/mol) logP Key Applications
Sodium 2-[4-(difluoromethoxy)pyridin-2-yl]acetate C₈H₆F₂NO₃Na -OCF₂H (4) Na⁺ 249.1 ~1.2 Pharmaceutical intermediates
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate C₈H₆F₃NO₂Na -CF₃ (5) Na⁺ 259.1 ~1.8 Kinase inhibitors
Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate C₈H₅F₃KNO₂ -CF₃ (3) K⁺ 261.2 ~1.7 Ionic liquids
Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate C₁₅H₁₄F₂N₂O₃S -OCF₂H (phenyl), thioether Ethyl 336.3 ~2.5 Prodrug synthesis

Research Findings and Trends

  • Substituent Effects : Difluoromethoxy groups balance electronegativity and steric bulk, offering intermediate lipophilicity compared to -CF₃. This makes them suitable for CNS-targeting drugs requiring blood-brain barrier penetration .
  • Counterion Impact : Sodium salts dominate in aqueous formulations, while potassium variants are niche in electrochemical applications .
  • Positional Isomerism : Substituents at the pyridine’s 4-position (e.g., -OCF₂H) enhance π-stacking in crystal structures, as observed in SHELX-refined X-ray data .

Biological Activity

Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a difluoromethoxy group, which enhances its reactivity and biological activity. The molecular formula is C10H8F2NO3C_{10}H_{8}F_{2}NO_{3} with a molecular weight of approximately 203.14 g/mol. The presence of the difluoromethoxy group imparts unique electronic properties that may influence its interaction with biological targets.

The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal . Additionally, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, leading to various metabolic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Initial studies suggest potential antimicrobial and antiviral properties, warranting further investigation into its efficacy against various pathogens.
  • Analgesic Effects : Similar to other compounds in its class, it has shown promise in pain relief applications due to its action on COX enzymes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX enzymes; reduced inflammation,
AntimicrobialPotential activity against bacteria and viruses,
AnalgesicSimilar effects to NSAIDs like Diflunisal

Case Study: In Vivo Efficacy

In a study investigating the compound's anti-inflammatory properties, this compound was administered in a murine model of acute inflammation. Results indicated a significant reduction in edema and pro-inflammatory cytokines compared to control groups. This suggests its potential as a therapeutic agent for conditions such as arthritis or other inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Sodium 2-[4-(difluoromethoxy)pyridin-2-yl]acetate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including pyridine ring formation followed by functionalization. For example, cross-coupling reactions (e.g., Suzuki or Ullmann couplings) using palladium or copper catalysts are employed to introduce the difluoromethoxy and acetate groups. Reaction optimization may require inert conditions (e.g., nitrogen atmosphere), controlled temperatures (60–100°C), and bases like potassium carbonate. Purification often involves column chromatography or recrystallization .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and integration ratios (e.g., difluoromethoxy CF2_2 signals at ~100–110 ppm in 19^19F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and confirms stereochemistry .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Due to limited safety data, adhere to general organic compound protocols:

  • Use PPE (gloves, goggles, lab coats).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers at 2–8°C, away from light and moisture.
  • Neutralize waste with dilute acid/base before disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data during synthesis be resolved?

  • Methodological Answer :

Parameter Optimization : Adjust reaction conditions (e.g., catalyst loading, solvent polarity) to minimize by-products.

Analytical Cross-Validation : Compare NMR data with computational predictions (e.g., DFT simulations) or reference spectra of analogous compounds (e.g., Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate) .

Isolation Techniques : Use preparative HPLC to isolate intermediates and confirm purity via melting point analysis .

Q. What strategies are effective for refining crystallographic data of this compound?

  • Methodological Answer :

  • Software Tools : Use SHELXL for high-resolution refinement. Key steps include:
  • Input initial parameters from SHELXS.
  • Apply TWIN/BASF commands for twinned crystals.
  • Validate with R-factor convergence (<5%) and electron density maps .
  • Data Collection : Use synchrotron radiation for small or weakly diffracting crystals .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

Derivatization : Synthesize analogs (e.g., replacing difluoromethoxy with trifluoromethyl or methoxy groups) and compare bioactivity.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes in microbial pathways).

In Vitro Assays : Test antimicrobial or enzyme-inhibition activity using microplate spectrophotometry (e.g., IC50_{50} determination) .

Q. What experimental approaches address low solubility in biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility.
  • Prodrug Design : Convert the sodium carboxylate to ester prodrugs (e.g., ethyl or methyl esters) for improved membrane permeability .

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